

A Comparative Analysis of Patient-Reported Outcomes in Sativex® (Nabiximols) Clinical Trials

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Compound of Interest

Compound Name: *Sativex*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of patient-reported outcomes (PROs) in clinical trials of **Sativex®** (nabiximols) against alternative treatments for Multiple Sclerosis (MS)-related spasticity and neuropathic pain. The objective is to offer a clear, data-driven overview of the experimental evidence, focusing on the patient's perspective of treatment efficacy and tolerability.

Part 1: Sativex® for Multiple Sclerosis (MS) Spasticity

Sativex®, an oromucosal spray containing delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), is approved as an add-on treatment for moderate to severe spasticity in MS patients who have not responded adequately to other anti-spasticity medications.^[1] Standard first-line treatments for MS spasticity include baclofen and tizanidine.

Quantitative Comparison of Patient-Reported Outcomes

The following table summarizes the key PROs from clinical trials of **Sativex®**, baclofen, and tizanidine in patients with MS spasticity.

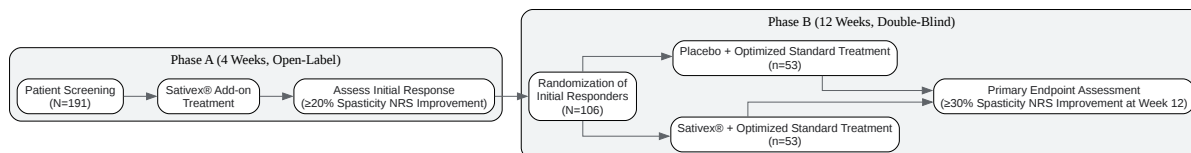
Patient-Reported Outcome (PRO)	Sativex® (Nabiximols)	Baclofen	Tizanidine
Spasticity Severity (0-10 NRS)	Significant reduction from baseline. In one study, a $\geq 30\%$ improvement was seen in 77.4% of patients on Sativex® vs. 32.1% on placebo. [2]	Improvements in various measures of spasticity have been shown in placebo-controlled studies. [3] [4]	Patient diaries showed a significant reduction in spasms and clonus compared to placebo. [5]
Pain Severity (0-10 NRS)	Significant reduction in spasticity-related pain. One trial showed a significant improvement with a p-value of 0.0013 vs. placebo. [2]	Data on specific pain reduction from PROs in MS spasticity trials is less consistently reported.	Some studies report subjective improvement in pain.
Sleep Quality/Disturbance (NRS)	Significant improvement in sleep quality. [6]	Less evidence from specific PROs in MS spasticity trials.	Limited data from PROs on sleep quality.
Patient Global Impression of Change (PGIC)	Significantly more patients reported improvement compared to placebo. [7]	Patient perception of improvement has been noted.	Patients reported significantly better scores in overall efficacy assessment. [5]
Quality of Life	Improvements in quality of life measures have been reported. [8]	High rates of discontinuation suggest a low success rate in improving quality of life for many patients.	Improvements in quality of life have been noted in some studies.

NRS: Numerical Rating Scale

Experimental Protocols

- Design: A two-phase, double-blind, placebo-controlled, randomized clinical trial.
- Phase A (4 weeks, open-label): 191 patients with moderate to severe MS spasticity, resistant to other medications, received **Sativex®** as an add-on therapy. Initial responders ($\geq 20\%$ improvement in spasticity NRS) were identified.
- Phase B (12 weeks, double-blind): 106 initial responders were randomized to receive either **Sativex®** or placebo, in addition to their optimized standard antispasticity treatment.
- Primary Outcome: Proportion of patients with a $\geq 30\%$ improvement in the spasticity NRS from baseline to week 12.
- Patient Population: Adults with moderate to severe MS spasticity who had an inadequate response to other antispasticity medications.
- Design: A 15-week, multicenter, randomized, double-blind, placebo-controlled trial.
- Phases:
 - Baseline (2 weeks)
 - Titration (3 weeks): Tizanidine dose was increased from 2 mg to a maximum of 36 mg per day.
 - Plateau (9 weeks): Patients remained on their maximum tolerated dose.
 - Tapering (1 week)
- Primary Outcomes: Muscle tone (Ashworth Scale) and frequency/type of muscle spasms (patient diaries).
- Patient Population: Patients with spasticity secondary to MS.

Experimental Workflow: **Sativex®** SAVANT Trial



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Caption: Workflow of the **Sativex®** SAVANT clinical trial for MS spasticity.

Part 2: Sativex® for Neuropathic Pain

Sativex® has also been investigated for the treatment of various types of neuropathic pain. Common first-line treatments for neuropathic pain include gabapentin and pregabalin.

Quantitative Comparison of Patient-Reported Outcomes

The following table summarizes key PROs from clinical trials of **Sativex®**, gabapentin, and pregabalin in patients with neuropathic pain.

Patient-Reported Outcome (PRO)	Sativex® (Nabiximols)	Gabapentin	Pregabalin
Pain Intensity (NRS or VAS)	Significant reductions in pain intensity have been reported in some studies.[9] One study showed a 22% reduction in pain intensity.[9]	Significant reduction in average daily pain diary scores compared to placebo. [10]	Significant improvements in pain severity.[11]
Sleep Interference/Quality (NRS/MOS-Sleep)	Significant improvement in sleep quality.[9]	Improvements in sleep interference noted.[12]	Significant improvements in sleep disturbances.[11]
Patient Global Impression of Change (PGIC)	Significant improvements reported by patients. [12]	Significant differences in favor of gabapentin for PGIC.[10]	Data not consistently reported in the reviewed studies.
Quality of Life (e.g., SF-36, EQ-5D)	Improvements in quality of life measures have been observed.[10]	Significant improvements in several domains of the SF-36 Health Survey.[10]	Substantial improvements in health-related quality of life.[11]
Anxiety and Depression (HADS)	Mixed results on improvements in anxiety and depression.	Data not consistently reported in the reviewed studies.	Inconsistent improvements in anxiety and depression.[13]

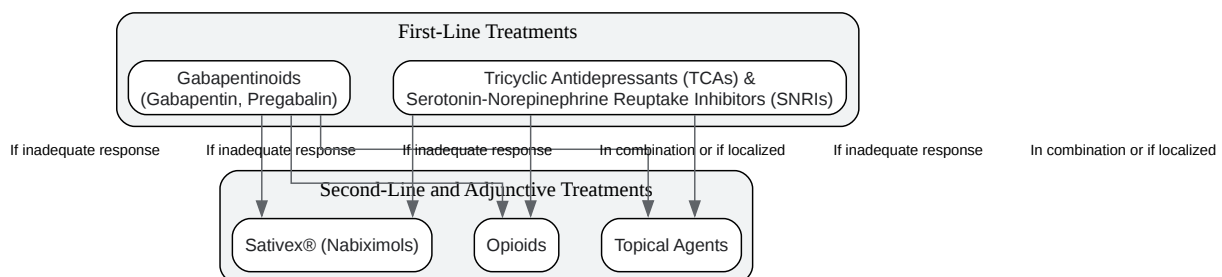
NRS: Numerical Rating Scale; VAS: Visual Analogue Scale; MOS-Sleep: Medical Outcomes Study Sleep Scale; SF-36: Short Form-36 Health Survey; EQ-5D: EuroQol-5 Dimensions; HADS: Hospital Anxiety and Depression Scale

Experimental Protocols

- Design: A 5-week, randomized, double-blind, placebo-controlled, parallel-group trial.

- Procedure: Patients self-titrated the dose of **Sativex®** or placebo. Each spray delivered 2.7 mg of THC and 2.5 mg of CBD, with a maximum of 48 sprays per 24 hours.
- Primary Outcome: Reduction in pain intensity on a Numerical Rating Scale (NRS).
- Patient Population: Patients with peripheral neuropathic pain.
- Design: An 8-week, double-blind, randomized, placebo-controlled trial.
- Procedure: Gabapentin was administered in three divided doses, titrated from 900 mg/day up to a maximum of 2400 mg/day by the end of week 5.
- Primary Outcome: Change in the average daily pain diary score from baseline to the final week.
- Patient Population: Patients with a wide range of neuropathic pain syndromes.

Logical Relationship: Treatment Options for Neuropathic Pain



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Caption: Treatment pathway for neuropathic pain, indicating **Sativex®**'s position.

Conclusion

Patient-reported outcomes are crucial in evaluating the clinical effectiveness of treatments for chronic conditions like MS spasticity and neuropathic pain. The available data from clinical trials suggest that **Sativex®** can lead to significant improvements in key PROs, including spasticity, pain, and sleep quality, for patients who have not found relief with first-line therapies. [2][6][9]

For MS spasticity, **Sativex®** has demonstrated a clinically meaningful improvement in a significant proportion of patients who had an initial positive response to the treatment.[2] In the context of neuropathic pain, **Sativex®** has shown efficacy in reducing pain intensity and improving sleep, though its impact on mood and overall quality of life can be more variable.[9][11][13]

Direct comparative trials between **Sativex®** and other active treatments using PROs as primary endpoints are limited. The existing evidence primarily positions **Sativex®** as a valuable add-on or later-line treatment option. Future research should focus on head-to-head comparisons to better delineate the relative patient-perceived benefits of **Sativex®** against standard-of-care treatments. This will enable more informed clinical decision-making and personalized treatment strategies for patients suffering from these debilitating conditions.

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References

- 1. mdpi.com [mdpi.com]
- 2. Sativex® as add-on therapy vs. further optimized first-line ANTispastics (SAVANT) in resistant multiple sclerosis spasticity: a double-blind, placebo-controlled randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical effectiveness of oral treatments for spasticity in multiple sclerosis: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tizanidine treatment of spasticity caused by multiple sclerosis: results of a double-blind, placebo-controlled trial. US Tizanidine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patient-reported benefits from nabiximols treatment in multiple sclerosis-related spasticity exceed conventional measures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. realmofcaring.org [realmofcaring.org]
- 8. Effect of nabiximols oromucosal spray (Sativex®) on symptoms associated with multiple sclerosis-related spasticity: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Are Cannabis-Based Medicines a Useful Treatment for Neuropathic Pain? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. SUMMARY OF EVIDENCE - Gabapentin for Adults with Neuropathic Pain: A Review of the Clinical Evidence and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pregabalin for the Treatment of Neuropathic Pain: A Systematic Review of Patient-Reported Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
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